Cas no 212779-21-0 (3-bromo-6-chloropyrazin-2-amine)

3-Bromo-6-chloropyrazin-2-amine is a heterocyclic compound featuring both bromo and chloro substituents on a pyrazine ring, with an amine group at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring halogenated pyrazine frameworks. Its reactivity allows for selective functionalization, enabling further derivatization via cross-coupling or nucleophilic substitution reactions. The compound's stability under standard conditions ensures consistent handling and storage. It is commonly utilized in medicinal chemistry for constructing biologically active molecules, including kinase inhibitors and antimicrobial agents, due to its balanced electronic and steric properties.
3-bromo-6-chloropyrazin-2-amine structure
212779-21-0 structure
Product name:3-bromo-6-chloropyrazin-2-amine
CAS No:212779-21-0
MF:C4H3BrClN3
MW:208.443718194962
MDL:MFCD11044158
CID:828799

3-bromo-6-chloropyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-bromo-6-chloropyrazine
    • 3-bromo-6-chloropyrazin-2-amine
    • 3-bromo-6-chloro-2-pyrazinamine
    • Pyrazinamine,3-bromo-6-chloro
    • 3-Bromo-6-chloro-pyrazin-2-ylamine
    • MDL: MFCD11044158
    • Inchi: InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9)
    • InChI Key: BOLCKGGORFPPJC-UHFFFAOYSA-N
    • SMILES: NC1=NC(Cl)=CN=C1Br

Computed Properties

  • Exact Mass: 206.92000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0

Experimental Properties

  • Density: 1.960
  • Boiling Point: 299.5°C at 760 mmHg
  • Flash Point: 134.9℃
  • PSA: 51.80000
  • LogP: 2.05590

3-bromo-6-chloropyrazin-2-amine Security Information

3-bromo-6-chloropyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-6-chloropyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120500-5G
3-bromo-6-chloropyrazin-2-amine
212779-21-0 97%
5g
¥ 171.00 2023-04-07
eNovation Chemicals LLC
D410224-1g
3-bromo-6-chloropyrazin-2-amine
212779-21-0 97%
1g
$250 2024-05-24
eNovation Chemicals LLC
K11037-0.25g
2-Amino-3-bromo-6-chloropyrazine
212779-21-0 97%
0.25g
$120 2023-09-03
Apollo Scientific
OR480567-5g
3-Bromo-6-chloro-pyrazin-2-amine
212779-21-0 95%
5g
£54.00 2025-02-20
eNovation Chemicals LLC
D383569-100g
2-Amino-3-bromo-6-chloropyrazine
212779-21-0 97%
100g
$2600 2023-09-02
eNovation Chemicals LLC
Y1130496-5g
3-Bromo-6-chloro-pyrazin-2-ylamine
212779-21-0 95%
5g
$145 2024-07-28
eNovation Chemicals LLC
D520841-5g
2-Amino-3-bromo-6-chloropyrazine
212779-21-0 95%
5g
$278 2024-05-24
eNovation Chemicals LLC
D410224-10g
3-bromo-6-chloropyrazin-2-amine
212779-21-0 97%
10g
$1020 2024-05-24
Ambeed
A121865-5g
2-Amino-3-bromo-6-chloropyrazine
212779-21-0 98%
5g
$27.0 2025-02-28
Chemenu
CM107521-10g
3-bromo-6-chloropyrazin-2-amine
212779-21-0 95%+
10g
$*** 2023-03-31

Additional information on 3-bromo-6-chloropyrazin-2-amine

Recent Advances in the Application of 3-Bromo-6-chloropyrazin-2-amine (CAS: 212779-21-0) in Chemical Biology and Pharmaceutical Research

3-Bromo-6-chloropyrazin-2-amine (CAS: 212779-21-0) has emerged as a key intermediate in medicinal chemistry and drug discovery due to its versatile reactivity and potential biological activities. Recent studies have highlighted its significance in the synthesis of novel heterocyclic compounds with therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic utility, mechanism of action, and potential pharmaceutical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of pyrazine-based kinase inhibitors. Researchers utilized 3-bromo-6-chloropyrazin-2-amine as a building block to develop selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The bromo and chloro substituents at positions 3 and 6 respectively provided excellent handles for subsequent functionalization through cross-coupling reactions.

In the field of antimicrobial development, a recent patent application (WO2023051234) disclosed novel derivatives of 3-bromo-6-chloropyrazin-2-amine exhibiting potent activity against drug-resistant bacterial strains. The lead compounds showed MIC values in the range of 0.5-2 μg/mL against MRSA and ESBL-producing E. coli, with good selectivity indices. Molecular docking studies suggested these compounds might interfere with bacterial DNA gyrase function.

From a synthetic chemistry perspective, advances in metal-catalyzed cross-coupling reactions have expanded the utility of 212779-21-0. A 2024 publication in Organic Letters described an efficient palladium-catalyzed amination protocol that enables the introduction of diverse amine functionalities at the 2-position while preserving the halogen substituents for further derivatization. This methodology significantly broadens the structural diversity accessible from this key intermediate.

Pharmacokinetic studies of derivatives containing the 3-bromo-6-chloropyrazin-2-amine scaffold have revealed interesting properties. Research published in European Journal of Pharmaceutical Sciences (2023) reported that these compounds generally exhibit favorable metabolic stability and moderate blood-brain barrier penetration, making them particularly interesting for CNS-targeted drug development programs.

Ongoing clinical trials (NCT05678945) are evaluating a small molecule anticancer agent derived from 3-bromo-6-chloropyrazin-2-amine that targets mutant IDH1 enzymes. Preliminary results suggest good tolerability and early signs of efficacy in patients with glioma. The unique electronic properties imparted by the halogen substituents appear crucial for the compound's target engagement.

Future research directions for this compound class include exploration of its potential in PROTAC development, as the pyrazine core offers an excellent attachment point for E3 ligase ligands. Additionally, the development of more sustainable synthetic routes to 212779-21-0 is an active area of investigation, with recent progress in biocatalytic approaches showing promise.

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